Cas no 83398-08-7 (N-(1S)-1-Carboxy-3-phenylpropyl-L-alanyl-N-(2,3-dihydro-1H-inden-2-yl)glycine)

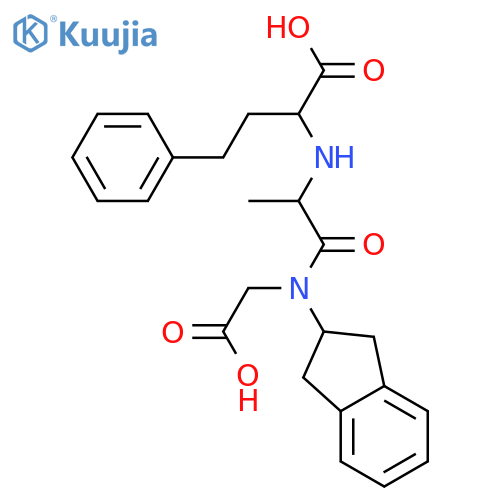

83398-08-7 structure

商品名:N-(1S)-1-Carboxy-3-phenylpropyl-L-alanyl-N-(2,3-dihydro-1H-inden-2-yl)glycine

N-(1S)-1-Carboxy-3-phenylpropyl-L-alanyl-N-(2,3-dihydro-1H-inden-2-yl)glycine 化学的及び物理的性質

名前と識別子

-

- N-[(1S)-1-carboxy-3-phenylpropyl]-L-alanyl-N-(2,3-dihydro-1H-inden-2-yl)glycine

- (2S)-2-[[(2S)-1-[carboxymethyl(2,3-dihydro-1H-inden-2-yl)amino]-1-oxopropan-2-yl]amino]-4-phenylbutanoic acid

- 50A464U6E7

- C21575

- DTXSID10232315

- (2S)-2-[[(1S)-1-(carboxymethyl-(2,3-dihydro-1H-inden-2-yl)carbamoyl)ethyl]amino]-4-phenyl-butanoic acid

- Q27260781

- Delapril diacid

- Glycine, N-((1S)-1-carboxy-3-phenylpropyl)-L-alanyl-N-(2,3-dihydro-1H-inden-2-yl)-

- SCHEMBL7427496

- DTXCID10154806

- Delapril hydrochloride Impurity 5

- Delaprilat

- UNII-50A464U6E7

- 83398-08-7

- GLYCINE, N-(N-(1-CARBOXY-3-PHENYLPROPYL)-L-ALANYL)-N-(2,3-DIHYDRO-1H-INDEN-2-YL)-, (S)-

- N-(1S)-1-Carboxy-3-phenylpropyl-L-alanyl-N-(2,3-dihydro-1H-inden-2-yl)glycine

-

- インチ: InChI=1S/C24H28N2O5/c1-16(25-21(24(30)31)12-11-17-7-3-2-4-8-17)23(29)26(15-22(27)28)20-13-18-9-5-6-10-19(18)14-20/h2-10,16,20-21,25H,11-15H2,1H3,(H,27,28)(H,30,31)/t16-,21-/m0/s1

- InChIKey: PHASTBJLWIZXKB-KKSFZXQISA-N

- ほほえんだ: CC(C(=O)N(CC(=O)O)C1CC2=CC=CC=C2C1)NC(CCC3=CC=CC=C3)C(=O)O

計算された属性

- せいみつぶんしりょう: 424.19982200g/mol

- どういたいしつりょう: 424.19982200g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 31

- 回転可能化学結合数: 10

- 複雑さ: 620

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 107Ų

- 疎水性パラメータ計算基準値(XlogP): 1

N-(1S)-1-Carboxy-3-phenylpropyl-L-alanyl-N-(2,3-dihydro-1H-inden-2-yl)glycine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C181300-10mg |

N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl-N-(2,3-dihydro-1H-inden-2-yl)glycine |

83398-08-7 | 10mg |

$ 689.00 | 2023-04-18 | ||

| TRC | C181300-2.5mg |

N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl-N-(2,3-dihydro-1H-inden-2-yl)glycine |

83398-08-7 | 2.5mg |

$ 196.00 | 2023-04-18 | ||

| TRC | C181300-5mg |

N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl-N-(2,3-dihydro-1H-inden-2-yl)glycine |

83398-08-7 | 5mg |

$ 356.00 | 2023-04-18 | ||

| TRC | C181300-25mg |

N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl-N-(2,3-dihydro-1H-inden-2-yl)glycine |

83398-08-7 | 25mg |

$ 1800.00 | 2023-09-08 |

N-(1S)-1-Carboxy-3-phenylpropyl-L-alanyl-N-(2,3-dihydro-1H-inden-2-yl)glycine 関連文献

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

4. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

83398-08-7 (N-(1S)-1-Carboxy-3-phenylpropyl-L-alanyl-N-(2,3-dihydro-1H-inden-2-yl)glycine) 関連製品

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬